Duclauxin
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Overview
Description
Duclauxin is a heptacyclic oligophenalenone dimer consisting of an isocoumarin and a dihydroisocoumarin unit. These two tricyclic moieties are joined by a cyclopentane ring, forming a unique hinge or castanets-like structure . This compound is primarily produced by fungi, particularly species of Penicillium and Talaromyces . It exhibits remarkable biological activities, including antitumor, enzyme inhibition, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of duclauxin involves several redox steps. Initially, phenalenone is synthesized through redox reactions from acetyl-CoA and malonyl-CoAs . This intermediate undergoes further redox reactions catalyzed by a series of oxidoreductases to yield the final this compound structure .
Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungal strains known to produce this compound. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Duclauxin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of this compound derivatives.
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .
Scientific Research Applications
Duclauxin has a wide range of scientific research applications:
Mechanism of Action
Duclauxin exerts its effects by inhibiting mitochondrial respiration, thereby preventing the synthesis of adenosine triphosphate . This inhibition disrupts cellular energy production, leading to cell death in tumor cells . The molecular targets and pathways involved include the mitochondrial electron transport chain and associated enzymes .
Comparison with Similar Compounds
Cryptoclauxin: A well-known duclauxin derivative isolated from Talaromyces duclauxii.
Bacillisporins: this compound-like secondary metabolites produced by Talaromyces bacillisporus.
Talaromycesones: Another group of this compound derivatives with similar biological activities.
Uniqueness of this compound: this compound’s unique heptacyclic structure and its ability to inhibit mitochondrial respiration distinguish it from other similar compounds. Its broad spectrum of biological activities, including antitumor, enzyme inhibition, and antimicrobial properties, further highlights its uniqueness .
Properties
CAS No. |
1732-37-2 |
---|---|
Molecular Formula |
C29H22O11 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
[(1R,2R,13S,14S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate |
InChI |
InChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3/t21-,24+,25-,28-,29+/m0/s1 |
InChI Key |
WBQDAYWQELBEPU-FKKRYKJISA-N |
Isomeric SMILES |
CC1=CC(=C2C3=C1C(=O)[C@H]4[C@@H]([C@]3(COC2=O)[C@@H]5[C@]4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
SMILES |
CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O |
Synonyms |
(8R,16S)-16-Acetoxy-8a,15aβ-dihydro-4,11-dihydroxy-8aβ-methoxy-6,9-dimethyl-7H-8,15bα-methano-1H,3H,12H-benzo[de]cyclohepta[1,2-g:3,4,5-d'e']bis[2]benzopyran-3,7,12,15(8H)-tetrone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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